molecular formula C24H22N2O4 B557393 Fmoc-4-Amino-L-phenylalanine CAS No. 95753-56-3

Fmoc-4-Amino-L-phenylalanine

Cat. No.: B557393
CAS No.: 95753-56-3
M. Wt: 402,43 g/mole
InChI Key: VALNSJHHRPSUDO-QFIPXVFZSA-N
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Description

Fmoc-4-Amino-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the phenylalanine molecule. This protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .

Mechanism of Action

Target of Action

Fmoc-4-Amino-L-phenylalanine, also known as Fmoc-4-Phe, primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . The compound’s antibacterial activity is specific to these bacteria due to their ability to cross the bacterial membrane .

Mode of Action

Fmoc-4-Phe interacts with its targets by crossing the bacterial membrane and exerting its antimicrobial properties . The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When combined with a gram-negative specific antibiotic like aztreonam (azt), fmoc-4-phe displays antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that the compound’s antibacterial activity is associated with its surfactant-like properties . The collective action of different non-covalent interactions plays a role in making Fmoc-4-Phe form a hydrogel .

Pharmacokinetics

One study provides insights into the compound’s pharmacokinetic and pharmacodynamic properties, indicating that fmoc-4-phe displayed favorable oral bioavailability and in-vivo tolerance .

Result of Action

The primary result of Fmoc-4-Phe’s action is its antibacterial activity against Gram-positive bacteria, including MRSA . It reduces the bacterial load both in vitro and in skin wound infections of mice . The compound’s antibacterial activity is predominantly due to its release from the hydrogel .

Action Environment

The action of Fmoc-4-Phe can be influenced by environmental factors. For instance, the compound’s ability to form a hydrogel is affected by factors such as pH and buffer ions . Furthermore, the compound’s antibacterial activity can be enhanced when combined with other antibiotics, as seen in the case of aztreonam .

Biochemical Analysis

Biochemical Properties

Fmoc-4-Amino-L-phenylalanine plays a significant role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is commonly used in solid-phase peptide synthesis, where it interacts with coupling reagents such as carbodiimides and activators like HOBt (1-hydroxybenzotriazole) to form peptide bonds. The Fmoc group is removed by treatment with a base, typically piperidine, which allows the amino group to participate in further reactions. The interactions of this compound with these reagents are crucial for the efficient synthesis of peptides and proteins .

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound reduces bacterial load by entering the cells and reducing glutathione levels at low concentrations. At higher concentrations, this compound triggers oxidative and osmotic stress, altering membrane permeabilization and integrity, which ultimately kills the bacteria . These effects highlight the potential of this compound in biomedical applications, particularly in combating bacterial infections.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The Fmoc group is stable under acidic conditions but is rapidly removed by bases such as piperidine. This removal generates a free amino group that can participate in peptide bond formation. Additionally, this compound exhibits surfactant-like properties, which contribute to its antibacterial activity. The compound can form micelles at higher concentrations, disrupting bacterial cell membranes and leading to cell death . These interactions are essential for the compound’s function in both peptide synthesis and antibacterial applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored in a dark, dry place at temperatures between 2-8°C . Its stability can be affected by prolonged exposure to light and moisture. In in vitro studies, this compound has shown consistent antibacterial activity over time, with its effects being predominantly due to its release from hydrogels. Long-term studies in in vivo settings have demonstrated that the compound can reduce bacterial load in skin wound infections of mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving BALB/c mice, the compound has shown significant antibacterial activity at doses of 100 mg/kg, reducing the bacterial burden from visceral organs . Higher doses have been associated with limited effectiveness and potential inflammatory responses. For instance, doses of 250 and 500 mg/kg resulted in morbidity and death in mice within a few days . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound can be synthesized through the shikimate pathway, which is a key metabolic route for the production of aromatic amino acids in microorganisms . In engineered Escherichia coli, the production of 4-amino-L-phenylalanine has been enhanced by disrupting pathways that produce by-products such as acetate and lactate . This metabolic engineering approach has increased the flux through the shikimate pathway, resulting in higher yields of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. The compound’s solubility in organic solvents such as chloroform, dichloromethane, and DMSO facilitates its uptake and distribution in biological systems . Additionally, its surfactant-like properties enable it to interact with cell membranes, influencing its localization and accumulation within cells . These interactions are crucial for the compound’s function in both peptide synthesis and antibacterial applications.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane. Its ability to form micelles at higher concentrations allows it to disrupt bacterial cell membranes, leading to cell death . Additionally, the presence of the Fmoc group can influence the compound’s targeting to specific cellular compartments during peptide synthesis . These localization properties are essential for the compound’s function in various biochemical and biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-Amino-L-phenylalanine typically involves the reaction of 4-amino-L-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and scalable production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-4-Amino-L-phenylalanine undergoes various chemical reactions

Properties

IUPAC Name

(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427200
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95753-56-3
Record name Fmoc-4-Amino-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-4-Amino-L-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR3QK6R4XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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